molecular formula C21H17Br2N B12968477 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine CAS No. 1333316-36-1

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine

Katalognummer: B12968477
CAS-Nummer: 1333316-36-1
Molekulargewicht: 443.2 g/mol
InChI-Schlüssel: RBFRBSVYUQKBGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is a chemical compound with the molecular formula C15H13Br2N It is a derivative of acridine, a nitrogen-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine typically involves multiple steps. One common method starts with the reaction of phenoxyacetone and dimethylformamide (DMF) with n-butyllithium to form phenylethyllithium. This intermediate is then treated with hydrofluoric acid (HF) to yield an olefin product. The final step involves reacting the olefin with methylsulfonyl trifluoromethanesulfonate (CH3SO2OTf) to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring proper handling of reagents to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways. The compound acts as an electron-donating segment, which can increase the solubility of compounds, suppress harmful aggregation-caused quenching, and promote the reverse intersystem crossing process . These properties make it valuable in the development of thermally activated delayed fluorescence (TADF) emitters.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is unique due to its specific structural features, which allow it to undergo various chemical reactions and exhibit distinct electronic properties

Eigenschaften

CAS-Nummer

1333316-36-1

Molekularformel

C21H17Br2N

Molekulargewicht

443.2 g/mol

IUPAC-Name

2,7-dibromo-9,9-dimethyl-10-phenylacridine

InChI

InChI=1S/C21H17Br2N/c1-21(2)17-12-14(22)8-10-19(17)24(16-6-4-3-5-7-16)20-11-9-15(23)13-18(20)21/h3-13H,1-2H3

InChI-Schlüssel

RBFRBSVYUQKBGK-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.